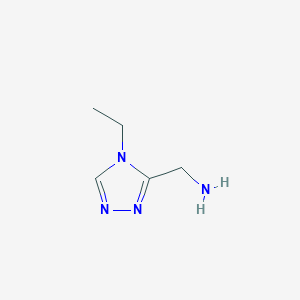

(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine

Description

(4-Ethyl-4H-1,2,4-triazol-3-yl)methanamine (C₅H₁₀N₄) is a heterocyclic amine featuring a 1,2,4-triazole core substituted with an ethyl group at the 4-position and a methanamine group at the 3-position. Its molecular structure (SMILES: CCN1C=NN=C1CN) confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it a versatile intermediate in medicinal chemistry and materials science . The compound is often utilized as a building block for synthesizing urea, amide, or thiourea derivatives, which are explored for biological activities such as enzyme inhibition or ion channel modulation .

Properties

IUPAC Name |

(4-ethyl-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-9-4-7-8-5(9)3-6/h4H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTANTFOQCVGSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016776-40-1 | |

| Record name | (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for quality control and analysis .

Chemical Reactions Analysis

Types of Reactions

(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted triazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various triazole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Alkyl Substituents

(4-Isopropyl-4H-1,2,4-triazol-3-yl)methanamine (C₆H₁₂N₄):

- Synthesis : Prepared via reductive amination of 4-isopropyl-1,2,4-triazole-3-carbaldehyde with benzylamine, yielding 53% .

- Properties : The bulkier isopropyl group increases steric hindrance, reducing reaction efficiency in subsequent derivatization (e.g., urea formation achieved only 6.9% yield) .

- Applications : Used in antichagasic drug candidates, where steric bulk may enhance target selectivity .

(1-Methyl-1H-1,2,4-triazol-3-yl)methanamine (C₄H₈N₄):

- Synthesis : Synthesized via nucleophilic substitution of 3-(chloromethyl)-1-methyl-1,2,4-triazole with aqueous ammonia (90% yield) .

- Properties : The methyl group at the 1-position alters electronic distribution, enhancing solubility when converted to hydrochloride salts .

- Applications : Intermediate for isocyanate derivatives in triazine-based pharmaceuticals .

Aryl and Cycloalkyl Substituents

- Applications: Explored in kinase inhibitors but lacks detailed biological data .

(Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride (C₉H₁₆Cl₂N₄):

Modifications to the Methanamine Side Chain

Thioether Linkages

- 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine (C₇H₁₄N₄S): Synthesis: Introduces a sulfur atom via thiol-ene coupling, improving redox activity . Applications: Potential applications in metal coordination chemistry or prodrug design .

Extended Amine Chains

- 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-3-amine (C₉H₁₇N₅):

- Properties : The pyrrolidine group adds conformational flexibility and basicity, enhancing interactions with acidic residues in proteins .

Biological Activity

(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine is a compound belonging to the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential applications in drug development, and relevant case studies.

The molecular formula of (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine is with a molecular weight of 114.16 g/mol. Its structural characteristics include a triazole ring that is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C5H10N4 |

| Molecular Weight | 114.16 g/mol |

| CAS Number | 24695936 |

| IUPAC Name | (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine |

Antimicrobial Properties

The triazole ring structure is associated with antimicrobial properties. Research indicates that compounds containing this moiety can act as effective antifungal agents. The mechanism typically involves the inhibition of ergosterol biosynthesis in fungal cells, leading to compromised cell membrane integrity.

In a study evaluating various triazole derivatives, (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

The biological activity of (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine is largely attributed to its ability to bind to specific enzymes or receptors in microbial cells. This binding disrupts essential biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleic acid synthesis or cell wall formation.

- Competitive Inhibition : It may compete with natural substrates for binding sites on enzymes.

Study 1: Antifungal Activity

A comparative study assessed the antifungal efficacy of (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine against various fungal strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. Results showed that the compound had an MIC value comparable to established antifungal agents like fluconazole .

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine had a significant inhibitory effect with an MIC of 32 µg/mL for both strains .

Research Findings and Applications

Recent research has highlighted the potential of (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine as a lead compound in drug development:

- Antifungal Drug Development : Its structural features make it a candidate for developing new antifungal therapies.

- Antioxidant Properties : Some derivatives have shown antioxidant activity through DPPH and ABTS assays .

- Potential in Cancer Therapy : Triazole compounds are being investigated for their role in targeting cancer cell metabolism and proliferation pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 4-(chloromethyl)-1-ethyl-1H-1,2,4-triazole and ammonia under basic conditions (e.g., NaHCO₃) in a polar solvent like DMF. Alternatively, reductive amination of 4-ethyl-1H-1,2,4-triazole-3-carbaldehyde with methanamine, using sodium triacetoxyborohydride (STAB) in dichloromethane, achieves moderate yields (~50–60%). Continuous flow reactors may improve purity (>95%) by minimizing side reactions compared to batch processes .

Q. How can the structure of (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine be validated experimentally?

- Methodological Answer : Use a combination of LC-MS for molecular weight confirmation (e.g., m/z 155.2 [M+H]⁺) and ¹H/¹³C NMR to resolve the ethyl group (δ ~1.3 ppm, triplet) and triazole protons (δ ~8.5–9.0 ppm). Single-crystal X-ray diffraction (SHELXL refinement) provides unambiguous structural validation, with ORTEP-3 generating thermal ellipsoid plots for visualization .

Q. What are the key chemical reactivities of the triazole and methanamine moieties in this compound?

- Methodological Answer : The triazole ring undergoes electrophilic substitution (e.g., halogenation) at the N1 position, while the methanamine group participates in Schiff base formation with aldehydes. Reductive amination (NaBH₃CN) or acylation (acetyl chloride) modifies the amine, enabling derivatization for downstream applications. Coordination chemistry studies show the triazole’s ability to bind transition metals (e.g., Cu²⁺) via N2 and N4 atoms .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine?

- Methodological Answer : Density functional theory (DFT) using the B3LYP functional and 6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gap), absolute hardness (η = ½(I–A)), and electrophilicity index. These parameters correlate with redox behavior and nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula refines electron-density distributions for reaction pathway predictions .

Q. What experimental design considerations are critical for optimizing scalable synthesis?

- Methodological Answer : Compare batch vs. continuous flow reactors: flow systems reduce reaction time (2–4 hours vs. 12–24 hours) and improve reproducibility by controlling temperature/pH gradients. Design of experiments (DoE) models (e.g., response surface methodology) optimize parameters like stoichiometry (1:1.2 amine:triazole) and solvent polarity (DMF > MeCN) for maximum yield .

Q. How can crystallographic data resolve contradictions in reported biological activity?

- Methodological Answer : Conflicting bioactivity data (e.g., antimicrobial IC₅₀ variations) may arise from polymorphic forms. Use SHELXS/SHELXD for structure solution from X-ray data to identify crystal packing differences. Pair with molecular docking (AutoDock Vina) to assess ligand-receptor binding modes, highlighting stereoelectronic effects from the ethyl substituent .

Q. What strategies address discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictions in NMR shifts (e.g., amine proton broadening) may stem from solvent polarity or tautomerism. Use deuterated DMSO for enhanced resolution and variable-temperature NMR to suppress dynamic effects. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (N–H stretch ~3350 cm⁻¹) .

Q. How does the ethyl group influence the compound’s pharmacokinetic properties in drug discovery?

- Methodological Answer : The ethyl substituent enhances lipophilicity (logP ~1.2), improving blood-brain barrier penetration. In vitro assays (e.g., PAMPA-BBB) and metabolic stability studies (human liver microsomes) quantify this effect. Compare with methyl or isopropyl analogs to establish structure-property relationships (SPR) for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.